

Solifenacin-d5 Hydrochloride: An In-depth Technical Guide

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Compound of Interest

Compound Name: Solifenacin-d5 Hydrochloride

Cat. No.: B562808

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Abstract

Solifenacin-d5 Hydrochloride is the deuterated analog of Solifenacin Hydrochloride, a competitive muscarinic receptor antagonist. Its primary application is as an internal standard in bioanalytical studies for the accurate quantification of solifenacin in biological matrices. This technical guide provides a comprehensive overview of **Solifenacin-d5 Hydrochloride**, including its chemical properties, the mechanism of action of its non-deuterated counterpart, detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and relevant signaling pathways.

Introduction

Solifenacin is a widely prescribed medication for the treatment of overactive bladder, functioning by selectively antagonizing M3 muscarinic receptors in the bladder's detrusor muscle.^{[1][2]} To accurately determine the pharmacokinetic profile of solifenacin in preclinical and clinical studies, a reliable internal standard is crucial for analytical methodologies.

Solifenacin-d5 Hydrochloride serves this purpose, offering a stable, isotopically labeled analog that co-elutes with solifenacin but is distinguishable by its mass-to-charge ratio in mass spectrometry.^[3] This allows for precise quantification by correcting for variations in sample preparation and instrument response.

Physicochemical Properties

The following tables summarize the key physicochemical properties of **Solifenacin-d5 Hydrochloride** and its non-deuterated form, Solifenacin.

Table 1: Physicochemical Properties of **Solifenacin-d5 Hydrochloride**

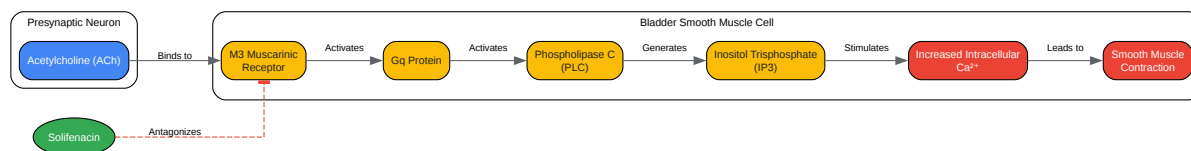
Property	Value	Source
Chemical Name	[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride	[4]
Molecular Formula	C ₂₃ H ₂₂ D ₅ ClN ₂ O ₂	[5]
Molecular Weight	403.96 g/mol	[5]
CAS Number	1426174-05-1	[6]
Appearance	White to Off-White Solid	[6]
Storage	2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere	[6]

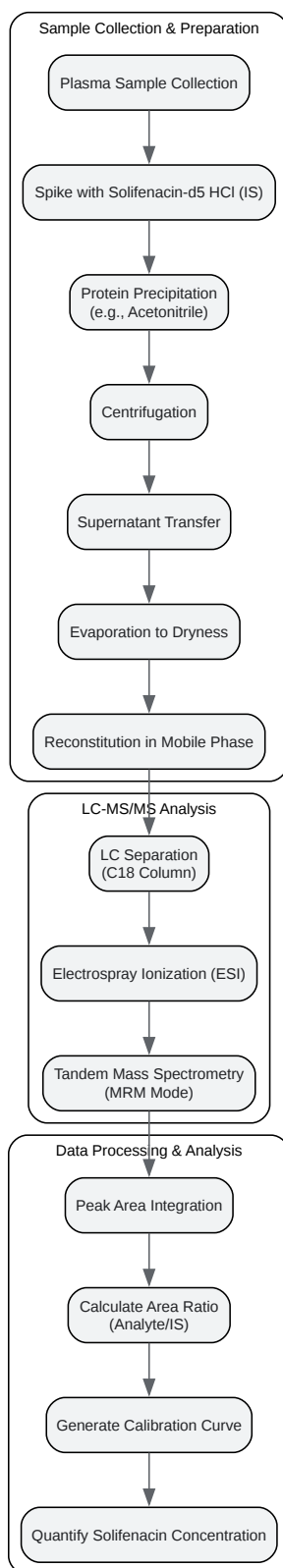
Table 2: Physicochemical Properties of Solifenacin

Property	Value	Source
Molecular Formula	C ₂₃ H ₂₆ N ₂ O ₂	[7]
Molecular Weight	362.5 g/mol	[7]
Tmax (Time to Peak Plasma Concentration)	3-8 hours	[2][7]
Plasma Protein Binding	93-96% (mainly to alpha-1-acid glycoprotein)	[2]
Volume of Distribution	600 L	[2][7]
Elimination Half-life	33-85 hours	
Metabolism	Primarily by CYP3A4 in the liver	[2]
Excretion	~69% in urine, ~23% in feces	[2][7]

Mechanism of Action of Solifenacin

Solifenacin is a competitive antagonist of muscarinic receptors, with a higher affinity for the M3 subtype, which is predominantly found in the detrusor muscle of the bladder.[1] The binding of the neurotransmitter acetylcholine to M3 receptors triggers a signaling cascade that leads to smooth muscle contraction. By blocking this interaction, solifenacin leads to the relaxation of the bladder's detrusor muscle.[2] This action increases bladder capacity and reduces the urgency and frequency of urination associated with an overactive bladder.[1] While it has the highest affinity for M3 receptors, solifenacin also interacts with M1 and M2 receptors.





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